molecular formula C14H19F3N2O5S2 B2673553 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034415-71-7

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2673553
CAS No.: 2034415-71-7
M. Wt: 416.43
InChI Key: AGRJJJVXWOAWAS-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a trifluoromethoxy group, and a benzenesulfonamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the methylsulfonyl group. The trifluoromethoxy group is then added to the benzene ring, followed by the formation of the benzenesulfonamide moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a simpler hydrocarbon

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide include other piperidine derivatives, benzenesulfonamides, and trifluoromethoxy-substituted compounds. Examples include:

  • N-(piperidin-4-yl)methylbenzenesulfonamide
  • 2-(trifluoromethoxy)benzenesulfonamide
  • N-(methylsulfonyl)piperidine

Uniqueness

What sets this compound apart from similar compounds is the combination of its functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethoxy group, for example, can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring and benzenesulfonamide moiety may contribute to its biological activity.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O5S2/c1-25(20,21)19-8-6-11(7-9-19)10-18-26(22,23)13-5-3-2-4-12(13)24-14(15,16)17/h2-5,11,18H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRJJJVXWOAWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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